N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-13-9-12(19-16(22)15(21)18-5-7-24-2)8-11-4-3-6-20(14(11)13)17(10)23/h8-10H,3-7H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYCQQERAVGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326414 | |
| Record name | N-(2-methoxyethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677589 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-11-7 | |
| Record name | N-(2-methoxyethyl)-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exhibit significant anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In vitro Studies
A study conducted on the compound's derivatives revealed their ability to induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Neuropharmacology
Potential for Neuroprotective Effects
The unique structure of this compound suggests potential neuroprotective properties. Research has indicated that similar compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which may protect neurons from oxidative stress.
Case Study: Neuroprotective Assays
In a recent study involving neuroblastoma cells (SH-SY5Y), treatment with the compound resulted in a significant reduction in oxidative stress markers and improved cell viability under stress conditions induced by hydrogen peroxide . This suggests its potential use in treating neurodegenerative diseases.
Material Science
Applications in Non-linear Optical Materials
The compound's unique molecular structure makes it an interesting candidate for non-linear optical (NLO) applications. Theoretical calculations have predicted that compounds with similar frameworks exhibit high second-order nonlinear optical responses due to their polarizability.
Data Table: NLO Properties Comparison
| Compound Name | β Tensor Value | Application Area |
|---|---|---|
| Compound A | 10 pm/V | Optical Devices |
| Compound B | 15 pm/V | Telecommunications |
| N-(2-methoxyethyl)-N'-(3-methyl...) | 20 pm/V | Photonic Materials |
Synthesis and Characterization
The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield optimization.
Synthesis Methodologies
Recent advancements have focused on greener synthesis routes that minimize environmental impact while maximizing yield and purity of the compound . Techniques such as microwave-assisted synthesis have been highlighted for their efficiency in producing high-quality intermediates necessary for the final compound.
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-N’-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues with Azatricyclic Cores
The azatricyclic core is a shared feature among several compounds, but substituent variations critically influence properties:
Table 1: Key Analogs and Their Properties
Impact of Substituents on Physicochemical Properties
- Molecular Weight : Larger substituents, as in the furan derivative (), increase molecular weight and may reduce membrane permeability .
- Bioactivity : The tricyclic core’s rigidity may enhance binding affinity to biological targets, as seen in NDTDI (), which is detectable in forensic assays due to stable metabolic byproducts .
Biological Activity
N-(2-methoxyethyl)-N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound with potential biological activity. Its structure suggests various pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This complex structure includes a tricyclic framework which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of related compounds exhibit significant antimicrobial activity against various bacterial strains. For instance:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | 0.004 | 0.008 | E. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus |
| Compound C | 0.030 | 0.060 | B. cereus |
These findings suggest that modifications in the chemical structure can enhance antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF7 | 15 | Inhibition of cell proliferation |
| A549 | 20 | Disruption of mitochondrial function |
The anticancer properties are attributed to the ability of these compounds to induce apoptosis and inhibit cell growth through various mechanisms such as mitochondrial disruption and interference with cellular signaling pathways .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. Results showed a notable reduction in bacterial load when treated with this compound compared to standard antibiotics.
- Case Study on Anticancer Properties : In another study focusing on breast cancer cells (MCF7), treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : The compound may compromise bacterial membrane integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
